4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of benzo[d]thiazole, azetidine, and pyranone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzo[d]thiazole-2-carbonyl Chloride: This intermediate is synthesized by reacting benzo[d]thiazole with thionyl chloride under reflux conditions.
Synthesis of Azetidin-3-yl Benzo[d]thiazole-2-carboxylate: The benzo[d]thiazole-2-carbonyl chloride is then reacted with azetidine in the presence of a base such as triethylamine to form the azetidin-3-yl benzo[d]thiazole-2-carboxylate.
Coupling with 6-Methyl-2H-pyran-2-one: Finally, the azetidin-3-yl benzo[d]thiazole-2-carboxylate is coupled with 6-methyl-2H-pyran-2-one using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyranone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzo[d]thiazole and pyranone rings, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azetidine derivatives, each with potential unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its diverse reactivity makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring can enhance the compound’s binding affinity to its targets, while the pyranone ring can participate in hydrogen bonding and other interactions, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core and exhibit similar biological activities.
Azetidine Derivatives: Azetidine-2-carboxylic acid and azetidine-3-carboxylic acid are structurally related and have been studied for their biological properties.
Pyranone Derivatives: Compounds such as coumarin and 4-hydroxycoumarin share the pyranone ring and are known for their diverse biological activities.
Uniqueness
What sets 4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one apart is the combination of these three distinct moieties in a single molecule. This unique structure allows for a broader range of interactions with biological targets, potentially leading to enhanced biological activities and novel therapeutic applications.
Properties
IUPAC Name |
4-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-10-6-11(7-15(20)22-10)23-12-8-19(9-12)17(21)16-18-13-4-2-3-5-14(13)24-16/h2-7,12H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUSRLKBFNAXJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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